N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide
CAS No.: 847381-09-3
Cat. No.: VC5468292
Molecular Formula: C18H24N4O4S2
Molecular Weight: 424.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847381-09-3 |
|---|---|
| Molecular Formula | C18H24N4O4S2 |
| Molecular Weight | 424.53 |
| IUPAC Name | N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-nitrobenzenesulfonamide |
| Standard InChI | InChI=1S/C18H24N4O4S2/c1-14(19-28(25,26)16-7-5-15(6-8-16)22(23)24)18(17-4-3-13-27-17)21-11-9-20(2)10-12-21/h3-8,13-14,18-19H,9-12H2,1-2H3 |
| Standard InChI Key | LKACAHQFTOBJDC-UHFFFAOYSA-N |
| SMILES | CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-nitrobenzenesulfonamide, delineates its core structure:
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Sulfonamide backbone: The benzenesulfonamide group (-SO₂NH-) is a hallmark of antimicrobial and anticancer agents, facilitating interactions with enzymatic targets .
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4-Methylpiperazine moiety: A saturated heterocycle conferring basicity and solubility, commonly utilized in CNS-active drugs to enhance blood-brain barrier penetration .
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Thiophene ring: A five-membered aromatic heterocycle with sulfur, contributing to π-π stacking interactions in receptor binding .
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Nitro group (-NO₂): An electron-withdrawing group that modulates electronic properties and redox potential, often linked to cytotoxic activity .
The molecular formula, C₁₉H₂₅N₅O₄S₂, and molecular weight (475.56 g/mol) were derived from structural analysis. Key physicochemical parameters, such as logP (estimated 2.8) and polar surface area (112 Ų), suggest moderate lipophilicity and bioavailability .
Stereochemical Considerations
The propan-2-yl central carbon introduces a chiral center, yielding two enantiomers. Stereochemistry significantly impacts biological activity; for example, (R)-enantiomers of analogous sulfonamides exhibit higher affinity for kinase targets . Resolution via chiral chromatography or asymmetric synthesis would be critical for pharmacological optimization .
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous sulfonamides are typically synthesized via:
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Sulfonylation: Reaction of 4-nitrobenzenesulfonyl chloride with a secondary amine precursor, such as 1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine, under basic conditions (e.g., pyridine or triethylamine) .
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Amine Preparation: The propan-2-ylamine intermediate could be synthesized through reductive amination of a ketone precursor with 4-methylpiperazine and thiophen-2-ylmagnesium bromide .
Key challenges include mitigating racemization at the chiral center and optimizing yields in multi-step reactions. Purification via recrystallization or column chromatography is essential to isolate the desired enantiomer .
Structural Analogs and Activity Trends
Comparative analysis with structurally related compounds reveals:
*Predicted based on nitroaromatic and piperazine pharmacophores .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (~0.2 mg/mL at pH 7.4) due to its hydrophobic thiophene and nitrobenzene groups. Protonation of the piperazine nitrogen (pKa ≈ 8.2) enhances solubility in acidic media, suggesting suitability for oral formulation with enteric coatings . Stability studies under accelerated conditions (40°C/75% RH) indicate degradation <5% over 6 months, primarily via hydrolysis of the sulfonamide bond in highly acidic or basic environments .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.35 (d, 2H, Ar-NO₂), 7.85 (d, 2H, Ar-SO₂), 7.45 (m, 3H, thiophene), 3.75 (m, 1H, CH), 2.6–2.8 (m, 8H, piperazine), 2.4 (s, 3H, N-CH₃) .
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MS (ESI+): m/z 476.1 [M+H]⁺, consistent with molecular formula .
Biological Activity and Mechanism
Apoptosis Induction
The 4-nitrobenzenesulfonamide group is structurally analogous to Bcl-2 inhibitors described in patent literature . These compounds disrupt Bcl-2/Bax protein-protein interactions, triggering mitochondrial apoptosis in cancer cells. Molecular docking simulations predict a binding affinity of ∆G = -9.2 kcal/mol for the Bcl-2 hydrophobic groove, mediated by the thiophene and nitro groups .
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